molecular formula C12H16F3N B13529468 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine

2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine

Cat. No.: B13529468
M. Wt: 231.26 g/mol
InChI Key: KXSCWEXUUHHXLO-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine is an organic compound with the molecular formula C12H16F3N This compound is characterized by the presence of a trifluoromethyl group attached to an ethanamine backbone, with an isobutylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-isobutylbenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with trifluoromethyl magnesium bromide to form 2,2,2-trifluoro-1-(4-isobutylphenyl)ethanol.

    Amination: The intermediate alcohol is then converted to the corresponding amine using reagents such as ammonia or an amine source under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Grignard reactions followed by efficient purification techniques such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted ethanamines.

Scientific Research Applications

2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoro-1-phenylethanamine: Similar structure but lacks the isobutyl group.

    2,2,2-Trifluoro-1-(p-tolyl)ethan-1-amine: Similar structure with a p-tolyl group instead of the isobutyl group.

Uniqueness

2,2,2-Trifluoro-1-(4-isobutylphenyl)ethan-1-amine is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacokinetic properties.

Properties

Molecular Formula

C12H16F3N

Molecular Weight

231.26 g/mol

IUPAC Name

2,2,2-trifluoro-1-[4-(2-methylpropyl)phenyl]ethanamine

InChI

InChI=1S/C12H16F3N/c1-8(2)7-9-3-5-10(6-4-9)11(16)12(13,14)15/h3-6,8,11H,7,16H2,1-2H3

InChI Key

KXSCWEXUUHHXLO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C(F)(F)F)N

Origin of Product

United States

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